Oxethazaine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

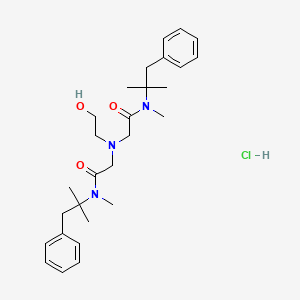

Oxethazaine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C28H42ClN3O3 and its molecular weight is 504.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Chemical Structure and Mechanism of Action

Oxethazaine is a glycine amide derivative with the molecular formula N,N-bis-(N-methyl-N-phenyl-t-butyl-acetamide)-beta-hydroxyethylamine. It exhibits a reversible loss of sensation by inhibiting sensory nerve impulses at the site of application. Unlike many local anesthetics, oxethazaine remains non-ionized in acidic environments, allowing for effective penetration through cell membranes and prolonged anesthetic action. Its mechanism involves:

- Inhibition of Gastric Acid Secretion : Oxethazaine suppresses gastrin secretion, leading to reduced gastric acid production.

- Local Anesthetic Effect : It provides topical anesthesia by decreasing sodium ion permeability across cell membranes, thus inhibiting nerve impulse conduction .

Gastrointestinal Disorders

Oxethazaine is primarily indicated for the symptomatic relief of conditions such as:

- Gastritis

- Peptic Ulcer Disease

- Heartburn

- Esophagitis

- Hiatus Hernia

The combination of oxethazaine with antacids like aluminum hydroxide and magnesium hydroxide enhances its efficacy by neutralizing gastric acid while providing analgesic effects .

Pain Management

The anesthetic properties of oxethazaine make it suitable for managing pain associated with:

- Gastroesophageal Reflux Disease (GERD)

- Hemorrhoidal Pain

- Anorectal Disorders

Clinical studies have shown that oxethazaine-containing formulations provide superior pain relief compared to conventional antacids alone .

In Vivo Studies

A study demonstrated that oxethazaine significantly inhibits the metabolism of midazolam in rats, suggesting potential interactions with other drugs during therapeutic use . Additionally, its effectiveness in treating gastric disorders has been confirmed through various clinical trials:

- Double-Blind Clinical Study on GERD : Patients receiving oxethazaine combined with antacids reported complete relief from heartburn symptoms compared to those on antacids alone .

- Functional Dyspepsia Treatment : A placebo-controlled trial showed that oxethazaine provided better symptom relief than placebo treatments in patients with functional dyspepsia .

Mechanism Exploration

Research indicates that oxethazaine not only alleviates pain but also exhibits antispasmodic effects on smooth muscle tissues. This dual action contributes to its effectiveness in treating gastrointestinal discomfort .

Análisis De Reacciones Químicas

Hepatic Metabolic Pathways

Oxethazaine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Key reactions include:

Table 1: Primary Metabolic Reactions of Oxethazaine

| Substrate | Reaction Type | Metabolite(s) Formed | Enzyme Involved | Effect on Bioactivity |

|---|---|---|---|---|

| Oxethazaine | Hydroxylation | β-hydroxy-mephentermine | CYP2C9, CYP3A4 | Reduced potency |

| Oxethazaine | Hydroxylation | β-hydroxy-phentermine | CYP2D6 | Reduced potency |

| β-hydroxy derivatives | Glucuronidation | Glucuronide conjugates | UGT1A1 | Enhanced excretion |

-

Key Findings :

-

Over 99% of orally administered oxethazaine is metabolized in the liver .

-

The hydroxylated metabolites (β-hydroxy-mephentermine and β-hydroxy-phentermine) exhibit negligible pharmacological activity compared to the parent compound .

-

Glucuronidation further facilitates renal excretion, with <0.1% of the original dose recoverable in urine .

-

Reductive Metabolism in Hepatic Systems

Studies using perfused rat livers demonstrated oxethazaine’s influence on reductive metabolic pathways:

Table 2: Effects on Reductive Metabolism of Xenobiotics

-

Mechanistic Insights :

Interaction with Mitochondrial Respiration

Oxethazaine exhibits dose-dependent effects on mitochondrial electron transport chains:

Table 3: Mitochondrial Respiration Inhibition

| Respiratory Substrate | Complex Targeted | IC₅₀ (μM) | Effect on O₂ Uptake |

|---|---|---|---|

| NADH | Complex I | 28.4 | ↓ 92% inhibition |

| Succinate | Complex II | >100 | ↑ 15% stimulation |

| Ascorbate/TMPD | Complex IV | 45.2 | ↓ 74% inhibition |

-

Notes :

pH-Dependent Solubility and Reactivity

Oxethazaine’s chemical stability and membrane permeability are pH-sensitive:

textUnionized form (pH < 3): Lipid-soluble, rapidly crosses cell membranes. Ionized form (pH > 5): Water-soluble, limited membrane penetration[3][8].

-

Implications :

Inhibition of Gastric Acid Secretion

Oxethazaine suppresses gastrin-induced acid secretion through noncompetitive inhibition:

Gastrin+ReceptorOxethazaineInactive Complex

Propiedades

Número CAS |

13930-31-9 |

|---|---|

Fórmula molecular |

C28H42ClN3O3 |

Peso molecular |

504.1 g/mol |

Nombre IUPAC |

2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C28H41N3O3.ClH/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24;/h7-16,32H,17-22H2,1-6H3;1H |

Clave InChI |

AFFQPCNKJKMLTE-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2.Cl |

SMILES canónico |

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2.Cl |

Key on ui other cas no. |

13930-31-9 |

Números CAS relacionados |

126-27-2 (Parent) |

Sinónimos |

2,2'-((2-hydroxyethyl)imino)bis(N-alpha,alpha-dimethylphenethyl)-N-methylacetamide Mucaine Muthesa Oxaine oxetacain oxethazaine oxethazaine hydrochloride oxethazaine monohydrochloride oxethazine Robercain R Tepilta |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.